molecular formula C23H24N6O4 B3209796 1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(o-tolyl)urea CAS No. 1060279-64-2

1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(o-tolyl)urea

Cat. No.: B3209796
CAS No.: 1060279-64-2
M. Wt: 448.5 g/mol
InChI Key: KAIDEUGYJPDAEP-UHFFFAOYSA-N
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Description

1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(o-tolyl)urea is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This compound has emerged as a critical chemical probe for investigating the pathophysiological roles of DYRK1A , a kinase implicated in neuronal development and neurodegenerative processes. Its primary research value lies in the study of Down syndrome and Alzheimer's disease, as DYRK1A is located on chromosome 21 and its overexpression is believed to contribute to the neurodevelopmental and cognitive deficits observed. By selectively inhibiting DYRK1A, this compound modulates the phosphorylation of key substrates like tau and amyloid precursor protein (APP), thereby providing a powerful tool for dissecting the kinase's involvement in tauopathy and amyloidogenic pathways. Researchers utilize this inhibitor in models to explore its effects on preventing the hyperphosphorylation of tau, which is a hallmark of neurofibrillary tangle formation, and to assess its potential to normalize neuronal deficits associated with DYRK1A dysregulation, offering significant insights for therapeutic development.

Properties

IUPAC Name

1-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c1-15-6-4-5-7-17(15)25-23(30)24-12-13-33-21-11-10-20-26-27-22(29(20)28-21)16-8-9-18(31-2)19(14-16)32-3/h4-11,14H,12-13H2,1-3H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIDEUGYJPDAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCOC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(o-tolyl)urea is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a triazolo-pyridazine core linked to a dimethoxyphenyl group and an o-tolyl urea moiety. This unique configuration may contribute to its interaction with various biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors. The triazolo-pyridazine core is known for its ability to inhibit key metabolic pathways, which may include:

  • Inhibition of Enzymes : Compounds with similar structures have shown the ability to inhibit enzymes such as cyclooxygenases (COX), particularly COX-II, which is implicated in inflammatory processes and cancer progression .
  • Receptor Modulation : The compound may also act as an antagonist or modulator at various receptor sites, including dopamine receptors .

Anticancer Properties

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance:

  • Inhibition of Indoleamine 2,3-dioxygenase (IDO1) : IDO1 inhibitors are being explored for their role in cancer immunotherapy. Compounds structurally similar to the target compound have demonstrated promising results in inhibiting IDO1 activity .
  • Cell Viability Studies : In vitro studies have shown that related compounds can significantly reduce cell viability in various cancer cell lines .

Antioxidant Activity

The compound's structural components suggest potential antioxidant properties. Research indicates that similar triazole derivatives display high antioxidant activity, which may protect cells from oxidative stress and related diseases .

Neuroprotective Effects

Some studies have indicated that triazolo derivatives may offer neuroprotective effects through modulation of neurotransmitter levels and inhibition of neuroinflammatory processes. For example:

  • Dopamine D3 Receptor Antagonism : Certain derivatives have been shown to block dopamine D3 receptors effectively, impacting behaviors associated with addiction and neurodegenerative diseases .

Data Tables

Biological ActivityMechanismReference
AnticancerIDO1 inhibition
AntioxidantRadical scavenging
NeuroprotectiveD3 receptor antagonism

Case Studies

  • IDO1 Inhibition in Cancer Therapy :
    • A study evaluated a series of triazolo-pyridazine compounds for their inhibitory effects on IDO1 in tumor microenvironments. Results showed a significant reduction in tumor growth in animal models treated with these compounds.
  • Neuroprotective Effects :
    • Research involving animal models demonstrated that compounds with similar structures reduced symptoms associated with neurodegeneration by modulating acetylcholine levels and reducing neuroinflammation.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds containing triazole and pyridazine rings have been extensively studied for their anticancer properties. Research indicates that derivatives of triazolo-pyridazines can inhibit tumor growth by inducing apoptosis in cancer cells. In particular, the incorporation of the 3,4-dimethoxyphenyl group may enhance the compound's efficacy due to its electron-donating properties that stabilize reactive intermediates during biological interactions .
  • Anti-inflammatory Properties :
    • The triazolo-pyridazine framework has been linked to anti-inflammatory effects. Studies suggest that such compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2, making them potential candidates for treating chronic inflammatory diseases .
  • Antimicrobial Activity :
    • The compound's structure suggests potential antimicrobial properties. Triazole derivatives have shown effectiveness against various bacterial strains and fungi. The presence of the 3,4-dimethoxyphenyl group may contribute to enhanced membrane permeability and interaction with microbial targets .

Agricultural Applications

  • Pesticide Development :
    • The unique chemical structure of this compound positions it as a candidate for developing new pesticides. Research into similar triazole compounds has shown promise in controlling pests and plant pathogens due to their ability to disrupt biological processes in target organisms .
  • Herbicide Potential :
    • There is ongoing research into the herbicidal properties of triazole-based compounds. The ability of such molecules to inhibit specific metabolic pathways in plants could lead to the development of effective herbicides that minimize crop competition from weeds while preserving crop yield .

Materials Science Applications

  • Polymer Chemistry :
    • The compound can serve as a building block for synthesizing novel polymers with specific properties such as increased thermal stability and chemical resistance. Its functional groups allow for easy modification and incorporation into polymer matrices .
  • Nanotechnology :
    • There is potential for using this compound in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. The ability to modify its surface chemistry could enhance the targeting capabilities of nanocarriers in therapeutic applications .

Case Studies

  • Anticancer Research :
    • A study demonstrated that a related triazolo-pyridazine compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting the potential of similar compounds in cancer therapy .
  • Pesticide Efficacy :
    • Field trials involving a triazole-based pesticide showed a marked reduction in pest populations compared to untreated controls. This study emphasized the effectiveness of such compounds in agricultural settings and their potential role in integrated pest management strategies .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents/Functional Groups Biological Activity Key References
1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(o-tolyl)urea Triazolo[4,3-b]pyridazine 3,4-Dimethoxyphenyl; o-tolylurea Potential antifungal/kinase inhibition
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolo[3,4-b]thiadiazole 4-Methoxyphenylpyrazole; variable R groups Antifungal (14-α-demethylase inhibition)
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a) Pyridine-triazole 3-Nitrophenyl; 4-methoxyphenylurea Anticancer (reported in broader studies)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Nitrophenyl; cyano; ester groups Structural characterization only

Key Structural and Functional Differences

Pyridine-triazole hybrids (e.g., Compound 15a in ) lack the pyridazine ring but incorporate a pyridine scaffold, which may influence solubility and metabolic stability .

Substituent Effects :

  • The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing π-π stacking interactions compared to the nitro group in Compound 15a, which introduces electron-withdrawing effects .
  • Urea vs. Thiourea Linkages: Unlike the thiourea-containing triazine derivative in , the target compound’s urea group may form stronger hydrogen bonds with biological targets, improving selectivity .

Biological Activity: Triazolo-thiadiazoles () showed antifungal activity via molecular docking with 14-α-demethylase (PDB: 3LD6), suggesting a similar mechanism for the target compound .

Physicochemical and Pharmacokinetic Comparison

  • Metabolic Stability : Urea derivatives generally exhibit slower hepatic clearance than ester-containing analogs (e.g., ), which may prolong half-life .

Q & A

Q. What established synthetic routes are available for this compound, and what are the critical intermediates?

The synthesis typically involves sequential heterocyclic core formation and functionalization. Key steps include:

  • Construction of the [1,2,4]triazolo[4,3-b]pyridazine core via cyclization of pyridazine precursors with triazole-forming reagents.
  • Introduction of the 3,4-dimethoxyphenyl group at position 3 of the triazolopyridazine ring using Ullmann or Buchwald-Hartwig coupling.
  • Attachment of the ethoxyethyl linker via nucleophilic substitution or Mitsunobu reaction.
  • Final urea formation by reacting the amine-terminated intermediate with o-tolyl isocyanate. Critical intermediates include 6-chloro-triazolopyridazine derivatives and ethoxyethylamine precursors .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR (1H/13C): Confirm regiochemistry of the triazolopyridazine core and substituent positions (e.g., methoxy groups, urea linkage).
  • HRMS: Validate molecular formula and purity.
  • HPLC: Assess chemical purity (>98% recommended for biological assays).
  • IR: Identify urea C=O stretching (~1640–1680 cm⁻¹) and triazole/pyridazine ring vibrations .

Q. What initial biological screening assays are recommended for this compound?

  • Kinase/bromodomain inhibition: Use TR-FRET or AlphaScreen assays (e.g., BRD4 inhibition, as triazolopyridazines are known bromodomain binders).
  • Cytotoxicity: Test against cancer cell lines (e.g., MV4-11, RS4;11) with IC₅₀ determination via MTT or CellTiter-Glo.
  • Solubility/logP: Employ shake-flask or HPLC-based methods to guide formulation for in vitro studies .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding to bromodomains?

  • Perform molecular docking (AutoDock Vina, Glide) using BRD4 BD1/BD2 crystal structures (PDB: 4LYF, 4LR7). Prioritize compounds with bivalent binding motifs.
  • Apply MD simulations (AMBER, GROMACS) to assess binding stability and residence time.
  • Use QSAR to correlate substituent electronic properties (Hammett constants) with inhibitory activity .

Q. What strategies resolve contradictions in SAR between in vitro and cellular assays?

  • Membrane permeability: Measure PAMPA permeability or use Caco-2 assays to identify efflux pump susceptibility.
  • Metabolic stability: Incubate with liver microsomes (human/mouse) to assess CYP-mediated degradation.
  • Orthogonal target validation: Employ CRISPR knockdown or CETSA to confirm on-target effects .

Q. How can reactive intermediates during synthesis be stabilized?

  • For moisture-sensitive steps (e.g., isocyanate coupling), use anhydrous solvents (THF, DCM) and molecular sieves.
  • Protect labile groups (e.g., methoxy) with Boc or TMS during harsh reactions.
  • Monitor reaction progress in real-time via LC-MS to minimize byproduct formation .

Q. What methodologies enhance pharmacokinetic properties for in vivo studies?

  • Prodrug derivatization: Mask polar groups (urea, methoxy) with acetyl or phosphate esters.
  • Formulation optimization: Use PEGylated nanoparticles or cyclodextrin complexes to improve aqueous solubility.
  • Metabolic blocking: Introduce fluorine atoms at vulnerable positions to reduce CYP3A4-mediated oxidation .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for powder handling.
  • Storage: Keep under inert gas (Ar/N₂) at −20°C in amber vials to prevent photodegradation.
  • Spill management: Neutralize with activated carbon and dispose via hazardous waste channels .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

  • Strict QC: Enforce ≥95% purity (HPLC) and validate via 1H NMR (integration of key protons).
  • Bioassay standardization: Include positive controls (e.g., JQ1 for bromodomain assays) and normalize data to internal reference compounds .

Q. What statistical approaches validate dose-response relationships in cellular assays?

  • Fit data to a four-parameter logistic model (GraphPad Prism) for IC₅₀ calculation.
  • Use ANOVA with post-hoc Tukey tests to compare treatment groups.
  • Report 95% confidence intervals and replicate experiments ≥3 times .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(o-tolyl)urea
Reactant of Route 2
Reactant of Route 2
1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(o-tolyl)urea

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